![molecular formula C7H5BrN4 B1373764 7-Bromopyrido[3,2-d]pyrimidin-4-amine CAS No. 1299607-72-9](/img/structure/B1373764.png)

7-Bromopyrido[3,2-d]pyrimidin-4-amine

Overview

Description

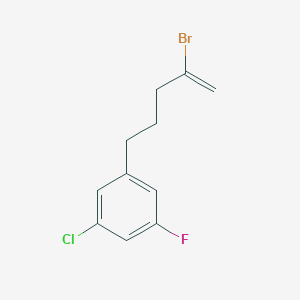

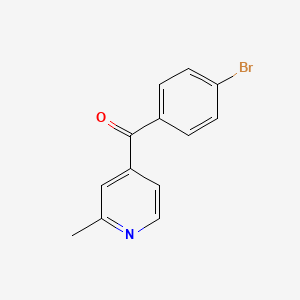

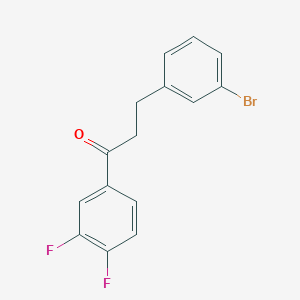

7-Bromopyrido[3,2-d]pyrimidin-4-amine is a heterocyclic organic compound . It has an empirical formula of C7H5BrN4 and a molecular weight of 225.05 .

Molecular Structure Analysis

The molecular structure of 7-Bromopyrido[3,2-d]pyrimidin-4-amine consists of a pyrimidine ring fused with a pyridine ring. The molecule has a bromine atom attached to the seventh carbon of the fused ring system .Physical And Chemical Properties Analysis

7-Bromopyrido[3,2-d]pyrimidin-4-amine is a solid compound . It has a molecular weight of 225.05 .Scientific Research Applications

Synthesis and Kinase Inhibition

7-Bromopyrido[3,2-d]pyrimidin-4-amine derivatives have been synthesized and evaluated for their inhibitory activity against Ser/Thr kinases. These compounds, including the similar 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, show potent inhibition of a series of Ser/Thr kinases, demonstrating potential in kinase inhibition research (Deau et al., 2013).

Corrosion Inhibition

Pyrimidine derivatives like 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) have been studied for their inhibitory action against the corrosion of mild steel in acidic solutions. These studies involve electrochemical techniques and surface analysis methods such as scanning electron microscopy (SEM) and atomic force microscopy (AFM), providing insights into corrosion inhibition mechanisms (Yadav et al., 2015).

Antihypertensive Activity

Compounds like 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been synthesized and evaluated for their antihypertensive activity. Studies have shown that these compounds can lower blood pressure in spontaneously hypertensive rats, indicating their potential use in hypertension research (Bennett et al., 1981).

Antibacterial and Antifungal Activities

Several 5‑bromo‑2-chloropyrimidin-4-amine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds, including N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide, have shown significant activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Antiproliferative Evaluation

Pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against human breast cancer cells. These studies explore the structure-activity relationship and assess the compounds' potential in cancer therapy research (Atapour-Mashhad et al., 2017).

Safety and Hazards

The safety data sheet for 7-Bromopyrido[3,2-d]pyrimidin-4-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit cyt-bd, a component of the bacterial respiratory chain .

Mode of Action

It’s known that the presence of a bromine atom generally favors antitubercular activity over other halogens such as chlorine and fluorine .

Biochemical Pathways

Based on its potential target, it may influence the bacterial respiratory chain .

Result of Action

Similar compounds have shown inhibitory effects on bacterial respiratory chains .

properties

IUPAC Name |

7-bromopyrido[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGMEPSZSWBNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1373682.png)

![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)